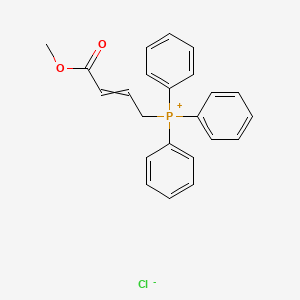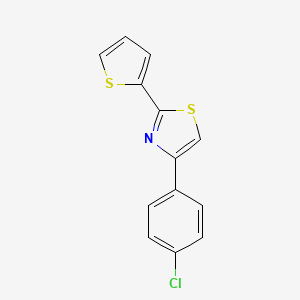![molecular formula C35H31NO B14315781 11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole CAS No. 114456-65-4](/img/structure/B14315781.png)
11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole is a complex organic compound belonging to the class of carbazole derivatives. Carbazole compounds are known for their aromatic heterocyclic structures, which consist of two benzene rings fused on either side of a five-membered nitrogen-containing ring. These compounds have garnered significant interest due to their unique optoelectronic properties, making them valuable in various scientific and industrial applications .
Métodos De Preparación
The synthesis of 11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole involves multiple steps, starting with the preparation of the carbazole core. The synthetic route typically includes the following steps:
Análisis De Reacciones Químicas
Aplicaciones Científicas De Investigación
11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole has a wide range of scientific research applications, including:
Optoelectronics: Due to its unique optoelectronic properties, the compound is used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.
Materials Science: The compound’s stability and electronic properties make it suitable for use in the fabrication of conductive polymers and nanodevices.
Biological Research: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Mecanismo De Acción
The mechanism of action of 11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole involves its interaction with molecular targets and pathways. The compound’s aromatic structure allows it to interact with various enzymes and receptors, potentially modulating their activities. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole can be compared with other carbazole derivatives, such as:
Poly(2,7-carbazole): Known for its extended conjugation length and lower bandgap energy, making it suitable for optoelectronic applications.
Poly(3,6-carbazole): Exhibits different electronic properties due to its distinct conjugation pattern.
Poly(N-vinyl carbazole): Widely used in photocopiers and organic LEDs due to its excellent photoconductive properties.
Propiedades
Número CAS |
114456-65-4 |
|---|---|
Fórmula molecular |
C35H31NO |
Peso molecular |
481.6 g/mol |
Nombre IUPAC |
11-butyl-5-(2,2-diphenylethenyl)-8-methoxybenzo[a]carbazole |
InChI |
InChI=1S/C35H31NO/c1-3-4-21-36-34-20-19-28(37-2)24-32(34)33-23-27(29-17-11-12-18-30(29)35(33)36)22-31(25-13-7-5-8-14-25)26-15-9-6-10-16-26/h5-20,22-24H,3-4,21H2,1-2H3 |
Clave InChI |
HZHWFUNRNNCZAW-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C2=C(C=C(C=C2)OC)C3=C1C4=CC=CC=C4C(=C3)C=C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


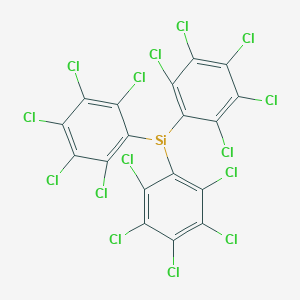
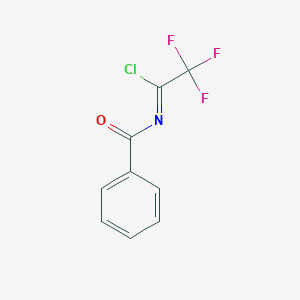
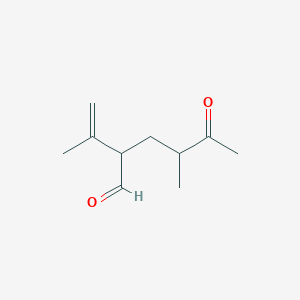
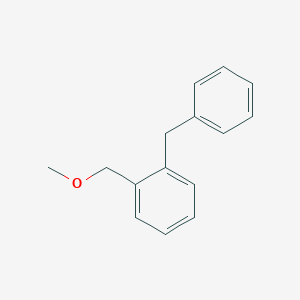
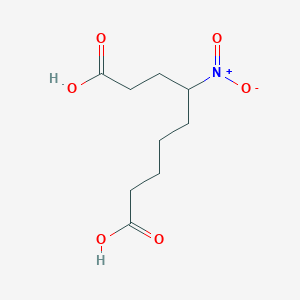
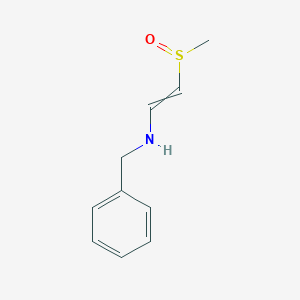
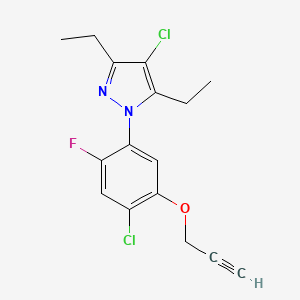


![Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl-](/img/structure/B14315759.png)

